molecular formula C19H23BrO5 B2536646 Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-99-0

Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2536646
CAS RN: 308295-99-0
M. Wt: 411.292
InChI Key: OZXBJEWGALTNBA-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H23BrO5 and its molecular weight is 411.292. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has explored the use of related benzofuran derivatives in antiproliferative activities. A study by (Ma et al., 2017) isolated neolignans from Daphniphyllum macropodum Miq, including a benzofuran derivative that showed significant inhibition of cancer cell growth in a dose-dependent manner. This suggests potential applications in cancer research and treatment.

Anti-HIV Activity

Benzofuran derivatives have also been evaluated for their anti-HIV activities. (Mubarak et al., 2007) synthesized new benzofuran derivatives and tested their in vitro activities against HIV-1 and HIV-2. One of the compounds displayed the ability to inhibit HIV replication in cell culture at non-toxic concentrations.

Synthesis and Characterization

Several studies focus on the synthesis and characterization of benzofuran derivatives. For example, (Davidson & Elix, 1973) and (Bacchi et al., 2005) describe reactions involving benzofuran derivatives, highlighting the chemical versatility and potential for creating diverse compounds for various applications.

Antimicrobial Activities

Benzofuran compounds have been shown to possess antimicrobial properties. For instance, (Sanjeeva et al., 2021) synthesized novel benzofuran derivatives and evaluated their antimicrobial activities against different bacterial strains. This indicates a potential role in the development of new antimicrobial agents.

Coordination Reactions and Synthesis

The coordination reactions and synthesis of benzofuran derivatives are also of interest. (Mojumdar et al., 2009) researched the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions, contributing to the understanding of the chemical properties of these compounds.

Toxicokinetics and Analytical Toxicology

Research by (Richter et al., 2019) focused on the toxicokinetics and analytical toxicology of novel NBOMe derivatives related to benzofuran. This provides insights into their metabolism, toxicity, and potential applications in forensic toxicology.

properties

IUPAC Name

propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO5/c1-10(2)24-18(22)17-11(3)25-14-8-13(20)15(7-12(14)17)23-9-16(21)19(4,5)6/h7-8,10H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBJEWGALTNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

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